3-Bromo-2,5-difluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,5-difluorobenzoic acid is a chemical compound with the CAS Number: 1520538-81-1 . It has a molecular weight of 237 and its linear formula is C7H3BrF2O2 .
Synthesis Analysis
The synthesis of 3-Bromo-2,5-difluorobenzoic acid involves the preparation of a solution, addition of n-butyllithium, quenching, phase separation, extraction, drying, filtration, and concentration .Molecular Structure Analysis
The molecular structure of 3-Bromo-2,5-difluorobenzoic acid is represented by the linear formula C7H3BrF2O2 . The average mass of the molecule is 236.998 Da and the monoisotopic mass is 235.928436 Da .Physical And Chemical Properties Analysis
3-Bromo-2,5-difluorobenzoic acid is a solid or liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Organic Synthesis
3-Bromo-2,5-difluorobenzoic acid: is a valuable reagent in organic synthesis. Its bromo and fluoro substituents make it a versatile intermediate for constructing complex organic molecules. It can undergo various reactions, including Suzuki coupling, which is useful for creating biaryl compounds often found in pharmaceuticals and organic materials .
Medicinal Chemistry
In medicinal chemistry, 3-Bromo-2,5-difluorobenzoic acid serves as a building block for the synthesis of various therapeutic agents. Its structure is pivotal in the design of molecules that can modulate dopamine neurotransmission, acting as dopaminergic stabilizers. This is particularly relevant in the development of treatments for neurological disorders such as Parkinson’s disease .
Material Science
This compound finds applications in material science due to its ability to introduce fluorine atoms into materials, which can alter their properties significantly. Fluorinated compounds are known for their high thermal stability and resistance to solvents, which is beneficial in creating durable polymeric materials .
Catalysis
3-Bromo-2,5-difluorobenzoic acid: can act as a catalyst in certain organic reactions. Its electron-withdrawing groups can stabilize transition states and intermediates, thereby increasing the efficiency of the catalytic process. This is particularly useful in reactions where precise control over the reaction environment is required .
Bioorganic Chemistry
In bioorganic chemistry, this compound is used to study biomolecular interactions. It can be incorporated into peptides or nucleotides to investigate the role of halogen bonds in biological systems. Understanding these interactions is crucial for the design of new drugs and diagnostic tools .
Analytical Chemistry
As an analytical standard, 3-Bromo-2,5-difluorobenzoic acid is employed in various chromatographic and spectroscopic methods. It helps in the quantification and identification of similar compounds in complex mixtures, which is essential for quality control in pharmaceuticals and chemical industries .
Safety and Hazards
3-Bromo-2,5-difluorobenzoic acid is classified as a hazardous substance. It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .
Result of Action
Its potential use in suzuki–miyaura cross-coupling reactions suggests that it may facilitate the formation of carbon-carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2,5-difluorobenzoic acid . For instance, the compound’s stability may be affected by storage temperature . Additionally, the compound’s action and efficacy may be influenced by the presence of other reactants and catalysts, particularly in the context of Suzuki–Miyaura cross-coupling reactions .
properties
IUPAC Name |
3-bromo-2,5-difluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZCLFLALXTCLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1520538-81-1 |
Source
|
Record name | 3-Bromo-2,5-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.